molecular formula C14H23N3O B3333122 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one CAS No. 945381-60-2

5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Numéro de catalogue: B3333122
Numéro CAS: 945381-60-2
Poids moléculaire: 249.35 g/mol
Clé InChI: VBPJFZPPZYWBKX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-[2-(Diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one, commonly known as famitinib (SHR1020), is a multi-targeted receptor tyrosine kinase (RTK) inhibitor. Its chemical structure includes a pyrrolo[3,2-c]pyridin-4-one core substituted with a diethylaminoethyl group at position 5, a methyl group at position 3, and a (Z)-configured 5-fluoro-2-oxoindole moiety at position 2 . Famitinib potently inhibits VEGFR2/3, PDGFRβ, c-KIT, FLT-1/3, and RET, making it effective in treating renal cell carcinoma, gastrointestinal stromal tumors, and other solid malignancies . Clinical trials demonstrate improved progression-free survival (PFS) in metastatic colorectal cancer (mCRC) compared to placebo, though overall survival (OS) benefits remain inconclusive .

Propriétés

IUPAC Name

5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-4-16(5-2)8-9-17-7-6-12-13(14(17)18)11(3)10-15-12/h10,15H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBPJFZPPZYWBKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1CCC2=C(C1=O)C(=CN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one typically involves the following steps:

    Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Diethylaminoethyl Group: This step often involves nucleophilic substitution reactions where a diethylaminoethyl group is introduced to the core structure.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: N-oxides or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or psychiatric disorders.

    Biology: The compound may be used in studies involving receptor binding and signal transduction pathways.

    Industry: It can be utilized in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one involves its interaction with specific molecular targets, such as receptors or enzymes. The diethylaminoethyl group may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Famitinib vs. Sunitinib: Structural Analogs in Oncology

Sunitinib (Sutent®), a first-generation RTK inhibitor, shares structural similarities with famitinib but differs in its core scaffold (pyrrole-3-carboxamide vs. pyrrolo-pyridinone) and substituents. Both compounds target overlapping RTKs, but famitinib exhibits superior inhibitory potency in preclinical models .

Table 1: Key Differences Between Famitinib and Sunitinib
Parameter Famitinib Sunitinib
Core Structure Pyrrolo[3,2-c]pyridin-4-one Pyrrole-3-carboxamide
Key Substituents 5-[2-(Diethylamino)ethyl], 3-methyl, (Z)-5-fluoro-2-oxoindole N-(2-diethylaminoethyl), (Z)-5-fluoro-2-oxoindole, 2,4-dimethyl groups
Targets VEGFR2/3, PDGFRβ, c-KIT, FLT-1/3, RET VEGFR, PDGFR, c-KIT, FLT3
Clinical Dose Lower therapeutic dose (phase II trials) Higher dose required for efficacy (approved regimen: 50 mg/day)
Efficacy (mCRC) Improved PFS vs. placebo; no OS benefit Not approved for mCRC; limited activity in refractory cases
Safety Profile Lower incidence of hepatotoxicity; idiosyncratic liver injury observed Black box warning for hepatotoxicity; pulmonary toxicity reported

Famitinib’s modified structure enhances binding affinity, enabling tumor growth inhibition at lower doses . However, both drugs share hepatotoxicity risks, albeit with differing incidence rates .

Other Pyrrolo-Pyridinone Derivatives

Compound 3 (Dibenzo[cd,f]indol-4(5H)-one Derivative)

A structurally related compound from features a dibenzoindolone core with a 5-(2-diethylaminoethyl) group. While this compound targets HIV-1 Tat-mediated transcription, its diethylaminoethyl side chain mirrors famitinib’s, highlighting how minor structural changes alter therapeutic applications .

Methoxyethyl-Substituted Analogs

and describe pyrrolo-pyridinone derivatives with 2-methoxyethyl or phenylmethyl groups. These compounds lack the 5-fluoroindole moiety critical for RTK inhibition, instead targeting kinases like CDK or undisclosed pathways .

Table 2: Structural Analogs with Divergent Therapeutic Uses
Compound Core Structure Key Modifications Therapeutic Application
Famitinib Pyrrolo[3,2-c]pyridin-4-one 5-Diethylaminoethyl, 3-methyl, 5-fluoroindole Oncology (RTK inhibition)
Compound 3 Dibenzo[cd,f]indol-4(5H)-one 5-(2-Diethylaminoethyl) HIV-1 replication inhibition
8XH Ligand Pyrrolo[3,2-c]pyridin-4-one 5-(2-Methoxyethyl), pyrimidinyl group Undisclosed kinase inhibition

Activité Biologique

5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one (CAS No. 945381-60-2) is a heterocyclic compound featuring a pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is C14H23N3OC_{14}H_{23}N_3O, and it has a unique structure that allows for various interactions with biological targets. The presence of the diethylaminoethyl group is believed to enhance its binding affinity to specific receptors or enzymes, potentially modulating their activity.

The biological activity of this compound primarily involves its interaction with various molecular targets. The diethylaminoethyl moiety may facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is utilized.

Pharmacological Properties

Research indicates that derivatives of pyrrolo[3,2-c]pyridine compounds exhibit a broad spectrum of pharmacological effects:

  • Antitumor Activity : Several studies have showcased the antitumor properties of pyrrolo[3,2-c]pyridine derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines such as HeLa and MCF-7. In one study, IC50 values ranged from 0.12 to 0.21 μM for the most potent derivatives .
  • Antiviral Activity : Some derivatives have shown moderate activity against viral infections, including HIV. The structural modifications in these compounds significantly influence their antiviral efficacy .
  • Analgesic and Sedative Effects : Pyrrolo[3,4-c]pyridine derivatives have been noted for their analgesic and sedative properties, making them candidates for treating nervous system disorders .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological activity of this compound and its derivatives:

  • Antitumor Studies : A study by Kalai et al. assessed the cytotoxicity of pyrrolo[3,4-c]pyridine derivatives against ovarian and breast cancer cell lines. The results indicated moderate cytotoxicity against cancer cells with selective toxicity towards healthy cells .
  • Mechanistic Insights : Research on colchicine-binding site inhibitors derived from pyrrolo[3,2-c]pyridine has shown that these compounds can effectively disrupt microtubule dynamics at low concentrations (e.g., 0.12 μM), indicating a potential mechanism for their antitumor effects .

Data Table: Biological Activities of Pyrrolo[3,2-c]pyridine Derivatives

Activity TypeDescriptionReference
Antitumor ActivityIC50 values between 0.12 - 0.21 μM against HeLa and MCF-7
Antiviral ActivityModerate inhibition of HIV replication
Analgesic EffectsPotential use in treating nervous system disorders

Q & A

Q. What synthetic methodologies are recommended for synthesizing 5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound’s pyrrolo-pyridinone core suggests multi-step synthesis involving cyclization and functionalization. Key steps include:
  • Cyclization : Use microwave-assisted reactions to reduce reaction time and improve yield (e.g., analogous to methods for 5-(2-methoxyethyl)-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl] derivatives ).
  • Amine functionalization : Optimize solvent polarity (e.g., DMF or THF) and temperature (60–80°C) for diethylaminoethyl side-chain introduction, monitored via TLC/HPLC .
  • Statistical optimization : Apply factorial design to evaluate variables like catalyst loading, temperature, and stoichiometry (see Polish Journal of Chemical Technology for DOE frameworks ).

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

  • Methodological Answer :
  • NMR : Prioritize 1H^1H- and 13C^{13}C-NMR to verify diethylaminoethyl substituents and pyrrolo-pyridinone ring protons. Compare chemical shifts with analogs (e.g., 8XE and 8XK derivatives ).
  • HRMS : Validate molecular weight (e.g., C14_{14}H23_{23}N3_{3}O) with <2 ppm mass accuracy.
  • FT-IR : Confirm carbonyl (C=O) stretch at ~1680–1700 cm1^{-1} and amine N-H stretches .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer :
  • Quantum mechanical modeling : Use DFT (e.g., B3LYP/6-31G*) to calculate electron density maps and identify reactive sites (e.g., pyrrolo-pyridinone carbonyl vs. diethylaminoethyl nitrogen) .
  • MD simulations : Simulate solvent interactions (e.g., water vs. DMSO) to explain discrepancies in solubility/reactivity .
  • Data reconciliation : Cross-reference experimental IC50_{50} values with computational predictions (e.g., using ICReDD’s reaction path search methods ).

Q. What experimental design strategies are optimal for studying the compound’s heterocyclic reactivity under varying pH conditions?

  • Methodological Answer :
  • pH-dependent stability assays : Use a fractional factorial design to test pH (3–10), temperature (25–50°C), and buffer systems (phosphate vs. Tris). Monitor degradation via LC-MS .
  • Kinetic profiling : Apply Michaelis-Menten or steady-state approximations to model reaction rates. Example framework:
pHkobs_{obs} (s1^{-1})Half-life (h)
30.0021165
70.0015231
100.003891
  • Controlled variable isolation : Use ICReDD’s feedback loop to refine computational models with experimental data .

Q. How can researchers address conflicting data on the compound’s membrane permeability in pharmacological studies?

  • Methodological Answer :
  • Parallel Artificial Membrane Permeability Assay (PAMPA) : Compare results with Caco-2 cell models. Adjust lipid composition (e.g., phosphatidylcholine vs. cholesterol) to mimic biological membranes .
  • Molecular dynamics : Simulate bilayer penetration using GROMACS or NAMD, focusing on diethylaminoethyl hydrophobicity .
  • Meta-analysis : Aggregate data from analogs (e.g., 8XH derivatives ) to identify trends in logP vs. permeability.

Methodological Tools & Best Practices

Q. What software tools are recommended for predicting the compound’s pharmacokinetic properties?

  • Answer :
  • ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate logP, bioavailability, and CYP450 interactions. Cross-validate with experimental data from structurally related compounds (e.g., EP 4 374 877 A2 derivatives ).
  • Docking studies : Employ AutoDock Vina to screen against targets like kinases or GPCRs, leveraging crystallographic data from PDBj entries (e.g., 8X5 ) .

Q. How should researchers design experiments to investigate the compound’s potential as a kinase inhibitor?

  • Answer :
  • Kinase panel screening : Use a 384-well format with ATP-concentration gradients (1–100 µM) to measure IC50_{50}. Include positive controls (e.g., staurosporine) .
  • Structural bioinformatics : Align the compound’s 3D structure (generated via ChemDraw3D) with kinase active sites (e.g., PDB: 8XE ).
  • Selectivity profiling : Compare inhibition across kinase families (e.g., tyrosine vs. serine/threonine) using heatmap clustering .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one
Reactant of Route 2
5-[2-(diethylamino)ethyl]-3-methyl-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.